N-(2-iodophenyl)oxetan-3-amine
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Overview
Description
N-(2-iodophenyl)oxetan-3-amine: is a chemical compound characterized by the presence of an oxetane ring and an iodine-substituted phenyl group. The molecular formula of this compound is C9H10INO The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization.
Electrophilic Halocyclization: Another method involves the electrophilic halocyclization of alcohols, where an iodine source is used to introduce the iodine atom into the phenyl ring.
Paternò−Büchi Reaction: This photochemical [2+2] cycloaddition reaction can be used to form the oxetane ring by reacting an alkene with a carbonyl compound under UV light.
Industrial Production Methods: Industrial production of N-(2-iodophenyl)oxetan-3-amine typically involves scalable and robust synthetic routes. The use of commercially available starting materials, such as oxetan-3-one and appropriate iodine sources, allows for efficient production under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-iodophenyl)oxetan-3-amine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxetane ring and the amine group.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, often facilitated by nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and halides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Oxetane Ring-Opened Products: Resulting from ring-opening reactions.
Scientific Research Applications
Chemistry: N-(2-iodophenyl)oxetan-3-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and bioisosteres .
Biology and Medicine: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers, where its reactivity and stability are advantageous .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its reactive iodine and oxetane moieties. The iodine atom can participate in halogen bonding and electrophilic interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
3-Oximinooxetane: An oxetane derivative with an oximino group, used as a precursor for energetic materials.
3-Nitrooxetane: An oxetane derivative with a nitro group, known for its energetic properties.
3-Aminooxetane: An oxetane derivative with an amino group, used in the synthesis of pharmaceuticals.
Uniqueness: N-(2-iodophenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry applications .
Properties
CAS No. |
1343181-91-8 |
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Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(2-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)11-7-5-12-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
ZFNRSZFMPXGSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=CC=C2I |
Purity |
95 |
Origin of Product |
United States |
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